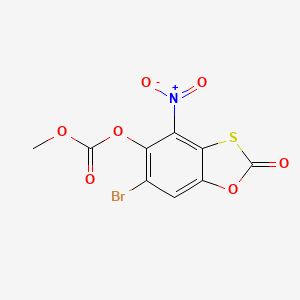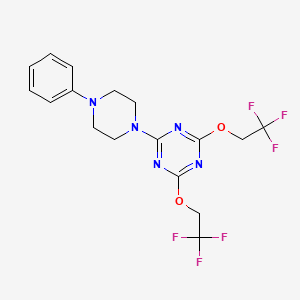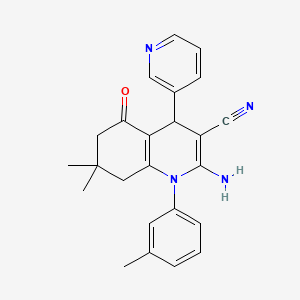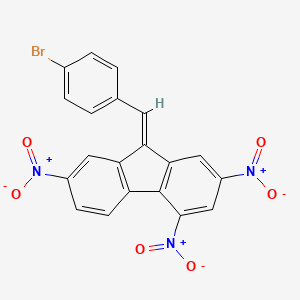![molecular formula C17H17N3O6 B11533849 N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11533849.png)
N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation of 5-ethoxy-2-hydroxybenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s functional groups may interact with enzymes or receptors, leading to changes in cellular processes. For example, the nitrophenoxy group may participate in redox reactions, while the hydroxyphenyl group may form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
- N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both ethoxy and nitrophenoxy groups in the same molecule allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C17H17N3O6 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[(E)-(5-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O6/c1-2-25-15-6-7-16(21)12(8-15)10-18-19-17(22)11-26-14-5-3-4-13(9-14)20(23)24/h3-10,21H,2,11H2,1H3,(H,19,22)/b18-10+ |
InChI Key |
WXUFBTIPHITWPZ-VCHYOVAHSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11533776.png)

![2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11533785.png)

![4-Bromo-2-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]phenol](/img/structure/B11533810.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11533815.png)
![(3Z)-3-{[4-(phenylcarbonyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11533820.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11533827.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11533828.png)
![N'-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11533840.png)

![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11533856.png)

